molecular formula C8H11ClN4 B1529520 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 1694836-50-4

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B1529520
M. Wt: 198.65 g/mol
InChI Key: DHWABFOYIRULEY-UHFFFAOYSA-N
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Description

“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1694836-50-4 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine .


Molecular Structure Analysis

The InChI code for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is 1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure .


Physical And Chemical Properties Analysis

“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine has been involved in studies exploring the synthesis and characterization of stable betainic pyrimidinaminides. Schmidt (2002) described the nucleophilic substitution reactions leading to the formation of 6-amino substituted salts and 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides, which are derived from reactions involving 4-(pyrrolidin-1-yl)pyridine on trichloropyrimidines, highlighting the influence of electronic or kinetic stabilizing effects based on the substitution pattern or reaction conditions (Schmidt, 2002).

Biological Evaluation

Research has also explored the biological evaluation of derivatives related to 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine. Al-Haiza, Mostafa, and El-Kady (2003) synthesized new coumarin derivatives, including pyrimidino and pyrrolo derivatives, and tested their antimicrobial activity, showcasing the potential biological applications of such compounds (Al-Haiza, Mostafa, & El-Kady, 2003).

Chemical Reactions

Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, providing insights into the chemical behavior and potential applications of pyrimidines in synthesizing new compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Advanced Synthesis Techniques

Research into the synthesis of novel pyrrollo[2,3-d]pyrimidine-4-amines by Hilmy (2002) highlighted methodologies for creating derivatives of 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine, contributing to the development of new synthetic pathways and the exploration of their potential biological activities (Hilmy, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are a hot topic in the pesticide field, and new compounds are being explored .

properties

IUPAC Name

5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWABFOYIRULEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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